molecular formula C19H16ClN3O4S B6023356 5-[(4-Chlorophenyl)iminomethyl]-1-(2,5-dimethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

5-[(4-Chlorophenyl)iminomethyl]-1-(2,5-dimethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

Cat. No.: B6023356
M. Wt: 417.9 g/mol
InChI Key: OZIZQUSLHIMBHC-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)iminomethyl]-1-(2,5-dimethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a sulfanylidenepyrimidinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)iminomethyl]-1-(2,5-dimethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: This step involves the condensation of appropriate aldehydes and amines to form the pyrimidinone ring.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Addition of the Dimethoxyphenyl Group: This step often involves nucleophilic substitution reactions.

    Formation of the Sulfanylidenepyrimidinone: This is typically done through thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepyrimidinone moiety.

    Reduction: Reduction reactions can occur at the iminomethyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include amines and alcohols.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its unique structure.

    Biological Probes: It can be used as a probe to study biological pathways.

Medicine

    Drug Development: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)iminomethyl]-1-(2,5-dimethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The sulfanylidenepyrimidinone core is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Bromophenyl)iminomethyl]-1-(2,5-dimethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
  • 5-[(4-Fluorophenyl)iminomethyl]-1-(2,5-dimethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

Uniqueness

The presence of the chlorophenyl group in 5-[(4-Chlorophenyl)iminomethyl]-1-(2,5-dimethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its bromophenyl and fluorophenyl analogs.

Properties

IUPAC Name

5-[(4-chlorophenyl)iminomethyl]-1-(2,5-dimethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-26-13-7-8-16(27-2)15(9-13)23-18(25)14(17(24)22-19(23)28)10-21-12-5-3-11(20)4-6-12/h3-10,25H,1-2H3,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIZQUSLHIMBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(C(=O)NC2=S)C=NC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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